molecular formula C15H21N3O6S B8590627 3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide

3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide

Cat. No.: B8590627
M. Wt: 371.4 g/mol
InChI Key: PLHHOQNIJIZNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide is a complex organic compound that features a nitro group, an oxetane ring, a piperidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide typically involves multiple steps, starting with the preparation of the oxetane and piperidine intermediates. The oxetane ring can be synthesized through cyclization reactions, while the piperidine ring is often formed via hydrogenation or cycloaddition reactions . The final step involves the coupling of these intermediates with a benzenesulfonamide derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted benzenesulfonamides, and other functionalized compounds that retain the core structure of the original molecule .

Scientific Research Applications

3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the sulfonamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(oxetan-3-yl)piperidin-4-amine oxalate
  • 1-(oxetan-3-yl)piperidin-4-amine; bis(trifluoroacetic acid)
  • 2-(4,4-Difluoropiperidin-1-yl)-6-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-7-[3-(pyrrolidin-1-yl)propoxy]quinazolin-4-amine

Uniqueness

3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, oxetane ring, and sulfonamide moiety distinguishes it from other similar compounds and enhances its potential for diverse applications .

Properties

Molecular Formula

C15H21N3O6S

Molecular Weight

371.4 g/mol

IUPAC Name

3-nitro-4-[[1-(oxetan-3-yl)piperidin-4-yl]methoxy]benzenesulfonamide

InChI

InChI=1S/C15H21N3O6S/c16-25(21,22)13-1-2-15(14(7-13)18(19)20)24-8-11-3-5-17(6-4-11)12-9-23-10-12/h1-2,7,11-12H,3-6,8-10H2,(H2,16,21,22)

InChI Key

PLHHOQNIJIZNID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])C3COC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-4-(piperidin-4-ylmethoxy)benzenesulfonamide (0.100 g) and cyclobutanone (0.030 g) in methanol (1 mL) was added sodium cyanoborohydride (0.027 g). After stirring overnight, the reaction was quenched with saturated NaHCO3 (5 mL) and extracted into dichloromethane (2×10 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated to give the title compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.